molecular formula C8H8FIOS B14013464 (6-Fluoro-2-iodo-3-methoxyphenyl)(methyl)sulfane

(6-Fluoro-2-iodo-3-methoxyphenyl)(methyl)sulfane

Cat. No.: B14013464
M. Wt: 298.12 g/mol
InChI Key: JBNODKXUKALGLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Fluoro-2-iodo-3-methoxyphenyl)(methyl)sulfane is a chemical compound that features a unique combination of fluorine, iodine, methoxy, and methylsulfane groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-2-iodo-3-methoxyphenyl)(methyl)sulfane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Halogenation: Introduction of the iodine and fluorine atoms onto the phenyl ring.

    Methoxylation: Addition of the methoxy group to the phenyl ring.

    Thioether Formation: Introduction of the methylsulfane group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-2-iodo-3-methoxyphenyl)(methyl)sulfane can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the sulfane group to a sulfoxide or sulfone.

    Reduction: Reduction of the iodine atom to a less reactive species.

    Substitution: Replacement of the methoxy or methylsulfane groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to replace the methoxy or methylsulfane groups.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deiodinated products.

    Substitution: Thiol or amine-substituted phenyl derivatives.

Scientific Research Applications

(6-Fluoro-2-iodo-3-methoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Fluoro-2-iodo-3-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, while the methoxy and methylsulfane groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (6-Fluoro-2-iodo-3-methoxyphenyl)(ethyl)sulfane
  • (6-Fluoro-2-iodo-3-methoxyphenyl)(propyl)sulfane
  • (6-Fluoro-2-iodo-3-methoxyphenyl)(butyl)sulfane

Uniqueness

(6-Fluoro-2-iodo-3-methoxyphenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine and iodine atoms allows for unique interactions in chemical and biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H8FIOS

Molecular Weight

298.12 g/mol

IUPAC Name

1-fluoro-3-iodo-4-methoxy-2-methylsulfanylbenzene

InChI

InChI=1S/C8H8FIOS/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3

InChI Key

JBNODKXUKALGLC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)SC)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.